2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 34162-12-4
VCID: VC2315408
InChI: InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
SMILES: COC1=CC=CC(=C1)CCNC(=O)CCl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

CAS No.: 34162-12-4

Cat. No.: VC2315408

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide - 34162-12-4

Specification

CAS No. 34162-12-4
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Standard InChI InChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Standard InChI Key HPHJTWKPQRPOLN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCNC(=O)CCl
Canonical SMILES COC1=CC=CC(=C1)CCNC(=O)CCl

Introduction

Chemical Identity and Structure

Molecular Formula and Properties

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide has the molecular formula C₁₁H₁₄ClNO₂ with a molecular weight of approximately 227.69 g/mol . The compound is identified by CAS No. 34162-12-4 and belongs to the class of aromatic amides obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of a meta-methoxyphenylethylamine.

Table 1: Chemical Identifiers of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

ParameterValueReference
CAS No.34162-12-4
Molecular FormulaC₁₁H₁₄ClNO₂
Molecular Weight227.69 g/mol
IUPAC Name2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide
Standard InChIInChI=1S/C11H14ClNO2/c1-15-10-4-2-3-9(7-10)5-6-13-11(14)8-12/h2-4,7H,5-6,8H2,1H3,(H,13,14)
Standard InChIKeyHPHJTWKPQRPOLN-UHFFFAOYSA-N
SMILESCOC1=CC=CC(=C1)CCNC(=O)CCl

Structural Characteristics

The structure of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide features several key functional groups that contribute to its chemical and biological properties:

  • A chloroacetamide moiety, which provides reactive sites for nucleophilic substitution

  • A meta-methoxyphenyl group, which influences solubility and receptor interactions

  • An ethyl linker between the amide nitrogen and the aromatic ring, providing conformational flexibility

These structural elements contribute to its unique chemical properties and interactions within biological systems. The presence of the methoxy group at the meta position of the phenyl ring distinguishes it from similar compounds and influences its biological activities.

Physical Properties

Solubility and Other Properties

According to the data available, the compound has the following physical properties:

Table 2: Physical Properties of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

PropertyValueReference
Density1.2±0.1 g/cm³
Boiling Point416.9±35.0 °C at 760 mmHg
Flash Point205.9±25.9 °C
Melting PointNot available in literature
LogPEstimated to be lipophilic based on structureInferred

Synthesis Methods

Laboratory Synthesis

The synthesis of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide typically involves the reaction of 3-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity, often utilizing modern techniques like continuous flow reactors in industrial settings.

The general synthetic route can be summarized as follows:

  • Preparation of 3-methoxyphenylethylamine or acquisition of the commercial material

  • Reaction with chloroacetyl chloride in the presence of a base

  • Purification of the final product

Table 3: Synthesis Conditions for 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

StepReagentsConditionsNotesReference
13-methoxyphenyl ethylamine, chloroacetyl chlorideBase (e.g., triethylamine), 0-5°CTemperature control is critical to manage the exothermic reaction
2Crude productPurification methods (e.g., recrystallization from ethanol)To optimize yield and purity
3Purified productQuality control (e.g., NMR, HPLC)To ensure product identity and purityInferred

Industrial Production

Biological Activity and Applications

Antitumor Activity

Research indicates that 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancers. It induces apoptosis through caspase pathway activation, making it a candidate for anticancer drug development.

Table 4: Antitumor Activity of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

Cancer TypeEffectMechanismReference
Breast cancerCytotoxicApoptosis induction through caspase pathway activation
Prostate cancerCytotoxicApoptosis induction through caspase pathway activation
Other cancer cell linesCytotoxicCell cycle arrest and apoptotic pathways

Anti-inflammatory Effects

In animal models of arthritis, this compound has shown the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.

Table 5: Anti-inflammatory Effects of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

ModelEffectMechanismReference
Arthritis (animal models)Reduced inflammationInhibition of pro-inflammatory cytokines (TNF-alpha, IL-6)
Inflammatory cell modelsDecreased inflammatory responseModulation of NF-κB pathway (inferred)

Neuroscience Research

Recent studies suggest that the compound possesses anticonvulsant properties, indicating its potential use in neurological research. Its agonist activity at the cannabinoid receptor type 1 (CB1) makes it a valuable tool for exploring cannabinoid-related pathways in the brain.

Table 6: Neuroscience Applications of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

ApplicationPropertyMechanismReference
AnticonvulsantReduction in seizure activityNot fully elucidated
Cannabinoid researchAgonist activity at CB1 receptorInteraction with cannabinoid-related pathways
Neurological modelsModulation of neuronal activityPotential interaction with other neurotransmitter systems
Biological ActivityProposed MechanismTargetReference
AnticancerEnzyme inhibitionVarious enzymes involved in cancer progression
Anti-inflammatoryCytokine inhibitionPro-inflammatory cytokines (TNF-alpha, IL-6)
NeurologicalReceptor interactionCannabinoid receptor type 1 (CB1)
Multiple pathwaysSignaling modulationCell survival and proliferation pathways

Further research is needed to elucidate the exact mechanism of action for this compound.

Structure-Activity Relationships

The biological activity of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide can be attributed to its specific structural features:

  • The chloro group can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity

  • The methoxyphenyl group enhances binding affinity to hydrophobic pockets in proteins, influencing various cellular processes

  • The ethyl linker provides flexibility, allowing the molecule to adopt conformations that optimize interactions with biological targets

Table 8: Structure-Activity Relationships of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

Structural FeatureProposed Contribution to ActivityReference
Chloro groupForms covalent bonds with nucleophilic sites in enzymes; provides reactive site for substitution
Methoxyphenyl groupEnhances binding affinity to hydrophobic pockets in proteins; influences electronic distribution
Ethyl linkerProvides conformational flexibility for optimal target interaction; affects pharmacokinetic properties
Meta position of methoxy groupAlters electronic distribution in the aromatic ring; affects hydrogen bonding capacity

Chemical Reactions and Reactivity

Based on its structure, 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide can participate in various chemical reactions that are typical for chloroacetamide derivatives:

Nucleophilic Substitution Reactions

The chloro group in this compound is susceptible to nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols . These reactions can be used to synthesize derivatives with potentially enhanced biological activities.

Table 9: Potential Nucleophilic Substitution Reactions of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

NucleophileReaction ProductPotential ApplicationReference
AminesSecondary or tertiary amino derivativesEnhanced receptor binding
ThiolsSulfur-containing derivativesIncreased cellular uptake
AzideAzido derivativesPrecursors for click chemistry

Hydrolysis Reactions

The amide bond in 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding acid and amine .

Comparative Analysis with Similar Compounds

2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide features a chloro group and a methoxyphenyl group, which contribute to its unique chemical properties and interactions within biological systems. Comparative studies with structurally similar compounds can provide insights into the relationship between structure and function.

Table 10: Comparison of 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide with Similar Compounds

CompoundStructural DifferenceEffect on Properties/ActivityReference
2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamideMethoxy group at ortho positionDifferent spatial arrangement affects receptor binding
2-chloro-n-[2-(3-methylphenoxy)ethyl]acetamideMethylphenoxy instead of methoxyphenylDifferent physicochemical properties influence bioavailability
2-chloro-N-(3-methoxyphenyl)acetamideDirect attachment to aromatic ring without ethyl linkerReduced conformational flexibility affects binding properties
2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamideAdditional difluoromethoxy groupEnhanced metabolic stability and altered electronic properties

Current Research and Future Perspectives

Current research on 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide is focused on further exploring its potential applications in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Future research directions may include:

  • Detailed investigation of its mechanism of action at the molecular level

  • Structure-activity relationship studies to develop more potent and selective derivatives

  • Clinical studies to evaluate its therapeutic potential in various disease models

Table 11: Future Research Directions for 2-chloro-n-[2-(3-methoxyphenyl)ethyl]acetamide

Research AreaObjectivePotential ImpactReference
Mechanism of actionElucidate specific molecular targetsEnable rational drug design
Structure-activity relationshipsDevelop more potent derivativesEnhance therapeutic potential
Clinical studiesEvaluate safety and efficacyTranslate to therapeutic applications
Combination therapyAssess synergistic effects with established drugsImprove treatment outcomesInferred

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator